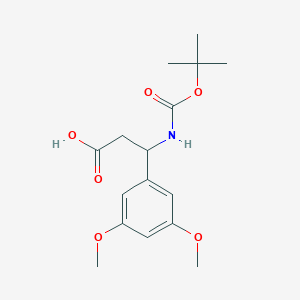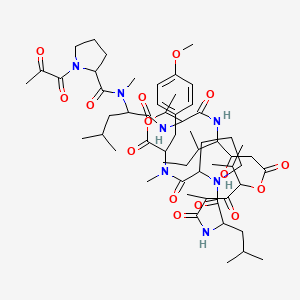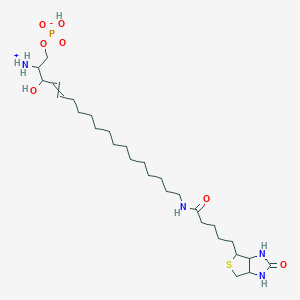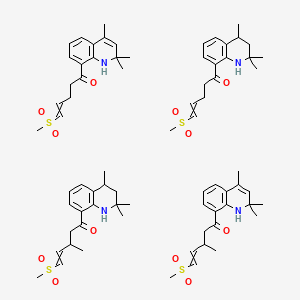
3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one” is a complex organic molecule featuring multiple functional groups, including methyl, methylsulfonyl, and quinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the quinoline ring, introduction of the methylsulfonyl group, and the formation of the pent-4-en-1-one moiety. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring is particularly interesting, as quinoline derivatives are known for their pharmacological activities.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its complex structure could also make it useful in the design of advanced polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring, for example, could bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a quinoline ring.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline: The parent compound of the quinoline family.
Uniqueness
What sets this compound apart is the presence of the methylsulfonyl and pent-4-en-1-one groups, which provide additional sites for chemical modification and potential biological activity. These functional groups could enhance the compound’s solubility, stability, or ability to interact with specific biological targets, making it a unique and valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C74H100N4O12S4 |
|---|---|
Molekulargewicht |
1365.9 g/mol |
IUPAC-Name |
3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one |
InChI |
InChI=1S/C19H27NO3S.C19H25NO3S.C18H25NO3S.C18H23NO3S/c2*1-13(9-10-24(5,22)23)11-17(21)16-8-6-7-15-14(2)12-19(3,4)20-18(15)16;2*1-13-12-18(2,3)19-17-14(13)8-7-9-15(17)16(20)10-5-6-11-23(4,21)22/h6-10,13-14,20H,11-12H2,1-5H3;6-10,12-13,20H,11H2,1-5H3;6-9,11,13,19H,5,10,12H2,1-4H3;6-9,11-12,19H,5,10H2,1-4H3 |
InChI-Schlüssel |
VSTHRBNUEGPUOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B13393252.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)
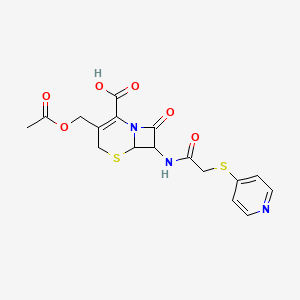
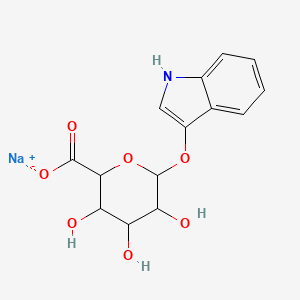
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
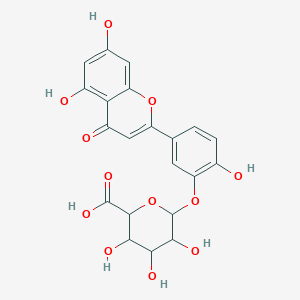
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
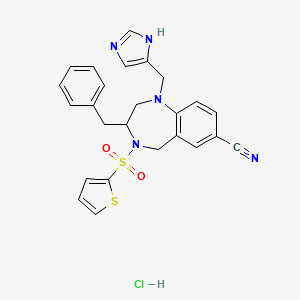
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
